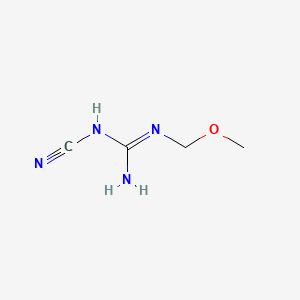

N-Cyano-N'-(methoxymethyl)guanidine

Description

Structure

3D Structure

Properties

CAS No. |

22914-30-3 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

1-cyano-2-(methoxymethyl)guanidine |

InChI |

InChI=1S/C4H8N4O/c1-9-3-8-4(6)7-2-5/h3H2,1H3,(H3,6,7,8) |

InChI Key |

RSKNWCGKYIHOGS-UHFFFAOYSA-N |

Isomeric SMILES |

COC/N=C(\N)/NC#N |

Canonical SMILES |

COCN=C(N)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for N Cyano N Methoxymethyl Guanidine and Analogous N Cyanoguanidine Structures

Strategic Approaches to N-Cyanoguanidine Core Formation

The construction of the central N-cyanoguanidine structure is a critical step, and several reliable methods have been developed, primarily involving the reaction of cyanamide (B42294) or its derivatives with amines.

Reaction Pathways Involving Cyanamide and Amine Precursors

The most fundamental approach to the N-cyanoguanidine core involves the reaction between cyanamide (or its dimer, dicyandiamide) and various amine precursors. beilstein-journals.orgbeilstein-journals.org Cyanamide itself can be dimerized to form cyanoguanidine (dicyandiamide) by treatment with a base. wikipedia.org This resulting dicyandiamide (B1669379) is a stable, readily available solid that serves as a common starting material for the synthesis of substituted N-cyanoguanidines. wikipedia.orgnih.gov

Key historical and contemporary methods include:

Direct Fusion : This method involves heating a mixture of cyanoguanidine directly with an amine salt, typically an amine hydrochloride, at high temperatures (135–165 °C). beilstein-journals.orgbeilstein-journals.orgnih.gov This solvent-free approach leads to the formation of the corresponding biguanide (B1667054) salt, which can be considered a derivative pathway.

Solvent-Based Heating : A widely used and often milder alternative to fusion involves heating the amine hydrochloride and cyanoguanidine in a polar solvent, such as ethanol. beilstein-journals.orgbeilstein-journals.orgnih.gov At elevated temperatures, proton exchange activates the cyanoguanidine for nucleophilic attack by the free amine. beilstein-journals.orgnih.gov

Metal-Catalyzed Reactions : The use of copper salts, such as CuCl₂, can facilitate the reaction between primary amines and cyanoguanidine in refluxing water. beilstein-journals.orgnih.gov The reaction initially forms a copper complex, from which the desired product is released. beilstein-journals.org

Reaction with Dicyanimide : Substituted 3-cyanoguanidines can be prepared through the reaction of primary or secondary amines with dicyanimide or its salts (e.g., calcium or sodium dicyanimide). google.com

These methods offer various pathways to monosubstituted or disubstituted cyanoguanidines, depending on the nature of the amine and the cyanoguanidine starting material used. beilstein-journals.org

Table 1: Comparison of Reaction Conditions for N-Cyanoguanidine Synthesis from Cyanoguanidine and Amines

| Method | Reagents | Conditions | Notes | Citation(s) |

|---|---|---|---|---|

| Direct Fusion | Cyanoguanidine, Amine Hydrochloride | 135–165 °C, solvent-free | One of the earliest synthetic methods. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Solvent Heating | Cyanoguanidine, Amine Hydrochloride | Reflux in polar solvent (e.g., ethanol) | Proton exchange activates the cyanoguanidine. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Copper Salt | Cyanoguanidine, Primary Amine, CuCl₂ | Reflux in water | Proceeds via a copper complex intermediate. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Dicyanimide | Dicyanimide or its salt, Amine | Elevated temperature in solvent (e.g., water, butanol) | Effective for preparing various substituted 3-cyanoguanidines. google.com | google.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient and atom-economical route to complex molecules. nih.gov For the synthesis of substituted guanidines, including N-cyano derivatives, several MCR strategies have been developed.

A notable example is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org This reaction involves the coupling of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst (CuCl₂·2H₂O), a ligand (bipyridine), and a base (K₂CO₃) under an oxygen atmosphere. organic-chemistry.org Another advanced MCR approach involves a palladium-catalyzed cascade reaction. organic-chemistry.org This process begins with the carbonylative coupling of cyanamide and aryl halides, followed by an in-situ amination with various amines to yield N-acylguanidines. organic-chemistry.org These MCRs provide rapid access to diverse and highly substituted guanidine (B92328) structures from simple starting materials. nih.govorganic-chemistry.org

Table 2: Multicomponent Reactions for Substituted Guanidine Synthesis

| Reaction Type | Components | Catalyst/Reagents | Product Type | Citation(s) |

|---|---|---|---|---|

| Copper-Catalyzed | Cyanamide, Arylboronic Acid, Amine | CuCl₂·2H₂O, bipyridine, K₂CO₃, O₂ | Trisubstituted N-Aryl Guanidines | organic-chemistry.org |

| Palladium-Catalyzed | Aryl Halide, Carbon Monoxide, Cyanamide, Amine | Pd(0) catalyst | N-Acylguanidines | organic-chemistry.org |

Guanylation via Activated Precursors and Guanidylating Agents

Guanylation, the process of adding a guanidinyl group to a molecule, can be achieved using various activated precursors and specialized reagents. These methods often provide higher reactivity and better control over substitution patterns compared to direct reactions with cyanoguanidine.

One of the most effective precursors is N-cyano-S-alkylisothiourea , typically N-cyano-S-methylisothiourea. beilstein-journals.orgprepchem.comprepchem.com This reagent is prepared from the reaction of an isothiocyanate with sodium cyanamide, followed by alkylation. google.com The resulting N-cyano-S-methylisothiourea readily reacts with primary or secondary amines, where the amine displaces the methylthio group to form the desired N,N'-disubstituted cyanoguanidine. prepchem.comprepchem.com

Another important strategy involves the in-situ formation of a reactive carbodiimide (B86325) from a thiourea (B124793). researchgate.netscholaris.ca The thiourea is first treated with a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or historically, mercury(II) chloride (HgCl₂), to form a carbodiimide intermediate. researchgate.netscholaris.ca This intermediate is then trapped by cyanamide to yield the N,N',N''-trisubstituted cyanoguanidine. researchgate.net The use of titanium(IV) isopropoxide has been shown to catalyze the addition of cyanamide to the carbodiimide. researchgate.net

Table 3: Selected Guanylating Agents and Precursors for Cyanoguanidine Synthesis

| Precursor/Reagent | Reaction Principle | Typical Substrate | Notes | Citation(s) |

|---|---|---|---|---|

| N-Cyano-S-methylisothiourea | Nucleophilic substitution of the S-methyl group | Primary or secondary amines | Versatile for creating disubstituted cyanoguanidines. prepchem.comprepchem.com | prepchem.comprepchem.com |

| Thiourea + EDCI/Cyanamide | In-situ carbodiimide formation followed by cyanamide addition | Primary or secondary amines | Modern, mercury-free approach to trisubstituted products. researchgate.netscholaris.ca | researchgate.netscholaris.ca |

| Cyanamide + Scandium(III) triflate | Lewis acid catalysis | Various amines | Catalytic guanylation under mild conditions in water. organic-chemistry.org | organic-chemistry.org |

Functional Group Introduction and Derivatization for N-Cyano-N'-(methoxymethyl)guanidine Architectures

Once the N-cyanoguanidine core is established, further functionalization is required to introduce specific substituents, such as the methoxymethyl group found in this compound.

Methoxymethylation Strategies

The introduction of a methoxymethyl (MOM) group onto a nitrogen atom is a common synthetic transformation. While specific literature detailing the direct methoxymethylation of N-cyanoguanidine to form this compound is not prevalent, the synthesis of related structures like N-cyano-N',N''-bis(methoxymethyl)guanidine confirms the chemical feasibility of such a modification. epa.gov

Generally, N-methoxymethylation can be achieved by reacting a compound containing an N-H bond with a suitable methoxymethylating agent. Standard laboratory procedures would involve:

Reaction with Methoxymethyl Chloride (MOM-Cl) : This is a classic method where the N-H bond, after deprotonation with a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), reacts with MOM-Cl.

Reaction with Dimethoxymethane (B151124) : In the presence of a strong acid catalyst (e.g., phosphorus pentoxide), dimethoxymethane can serve as a source for the methoxymethyl group.

Applying these principles, a pre-formed N-cyanoguanidine could be selectively deprotonated and then reacted with a methoxymethylating agent to install the desired group and yield this compound. The specific reaction conditions would need to be optimized to control the site of substitution.

N-Alkylation and N-Arylation Approaches

Introducing various alkyl and aryl groups onto the cyanoguanidine framework is crucial for creating diverse chemical architectures. These substitutions can be accomplished either by building the scaffold with already-substituted precursors or by post-synthesis modification.

One powerful method for post-synthesis modification is phase-transfer-catalyzed alkylation . nih.gov This technique is particularly effective for the alkylation of carbamate-protected guanidines. Under biphasic conditions (e.g., an organic solvent and an aqueous base) with a phase-transfer catalyst like a tetrabutylammonium (B224687) salt, the guanidine can be deprotonated and subsequently reacted with a range of alkyl halides or mesylates. nih.gov This method is mild and tolerates a wide variety of functional groups. nih.gov

Alternatively, substituted cyanoguanidines are often built from the ground up. As described previously (Section 2.1.3), reacting a substituted amine with a guanylating agent like N-cyano-S-methylisothiourea directly installs the desired substituent. prepchem.com For example, reacting N-cyano-N'-(1,2,3,4-tetrahydro-1-naphthyl)-S-methylisothiourea with n-butylamine yields N''-cyano-N-n-butyl-N'-(1,2,3,4-tetrahydro-1-naphthyl)guanidine, demonstrating the synthesis of a complex, differentially substituted product. prepchem.com Similarly, reacting pre-substituted cyanoguanidines with different amines can lead to further derivatization. beilstein-journals.orgnih.gov

Catalytic Systems in N-Cyanoguanidine Synthesis

The synthesis of N-cyanoguanidines, including this compound and its analogs, has evolved to include various catalytic systems designed to improve efficiency, selectivity, and reaction conditions. These methods often rely on the activation of reactants through coordination with a catalyst, facilitating the formation of the characteristic guanidinyl moiety. Catalytic approaches are broadly categorized into metal-based systems, which include both transition metals and Lewis acids, and organocatalytic methods.

Metal-Mediated and Lewis Acid Catalysis

Metal-based catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-nitrogen bonds, a key step in constructing the guanidine core. rsc.orgsciensage.info This includes transition-metal-catalyzed guanylation reactions and strategies that build upon classical synthetic routes. rsc.org The catalytic activity of metals in this context often involves the coordination of reactants to the metal center, enhancing their reactivity toward nucleophilic attack.

A significant development in the synthesis of N-cyanoguanidine analogs is the metal-ion catalyzed addition of alcohols directly onto a cyanoguanidine derivative. Research has shown that the preparation of copper(II) and nickel(II) complexes with cyanoguanidine under reflux conditions in a methanol (B129727) solvent leads to the formation of a methoxy-substituted cyanoguanidine ligand (cnge-OCH₃). mdpi.com This reaction demonstrates a direct pathway for the introduction of an alkoxy group, which is analogous to the methoxymethyl group in this compound, mediated by a transition metal.

Lewis acids, electron-pair acceptors, are also employed to catalyze the synthesis of N-cyanoguanidines. They function by activating reactants, typically carbodiimides or cyanamide. One documented method involves the use of titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst for the addition of cyanamide to a carbodiimide intermediate, which is formed from a corresponding thiourea. researchgate.net This approach is particularly useful for producing base-sensitive cyanoguanidine analogs. researchgate.net

Furthermore, theoretical studies using density functional theory (DFT) have explored the intrinsic Lewis acidity of the guanidinium (B1211019) cation itself. academie-sciences.fr When a guanidine acts as a Brønsted base and abstracts a proton, the resulting guanidinium cation features a positively charged central carbon atom within the CN₃ plane. This central carbon can act as a Lewis acidic center, interacting with and polarizing other molecules to catalyze reactions. academie-sciences.fr This concept of "organic Lewis acid catalysis" is a unique feature of guanidine frameworks. academie-sciences.fr

The table below summarizes key findings in metal-mediated and Lewis acid-catalyzed synthesis of N-cyanoguanidine structures.

| Catalyst | Reactants | Product Type | Key Findings | Reference |

| Copper(II) / Nickel(II) | Cyanoguanidine, Methanol | Methoxy-substituted cyanoguanidine ligand | Metal ion catalyzes the addition of methanol to the cyanoguanidine structure under reflux. | mdpi.com |

| Titanium(IV) isopropoxide | Carbodiimide, Cyanamide | N-substituted cyanoguanidine | Catalyzes the addition of cyanamide to a carbodiimide intermediate. | researchgate.net |

| Guanidinium Cation | (Theoretical) | (Theoretical) | The central carbon of the guanidinium cation can act as a Lewis acidic site to activate substrates. | academie-sciences.fr |

Organocatalytic Methods

Organocatalysis in the context of N-cyanoguanidine synthesis involves the use of small, metal-free organic molecules to accelerate reactions. These catalysts often function as bases or acids, activating substrates without the need for metal ions.

A straightforward organocatalytic approach for synthesizing N,N'-disubstituted cyanoguanidines employs a simple organic base. The addition of cyanamide to various carbodiimides can be effectively catalyzed by triethylamine. This method proceeds in good yields and represents a facile route to a range of cyanoguanidine derivatives. researchgate.net

Beyond simple base catalysis, the guanidine functional group itself is a subject of study for its inherent catalytic capabilities. The guanidine/guanidinium system can act as a versatile catalyst, engaging in Brønsted acid-base and Lewis acid-base activation modes simultaneously. academie-sciences.fr DFT calculations have shown that in certain cyclization reactions, the guanidinium moiety can act as a Lewis acid to coordinate with an anionic nucleophile, trapping it and positioning it correctly for a subsequent regioselective reaction. This bifunctional nature allows the guanidine scaffold to catalyze complex transformations within the same reaction vessel. academie-sciences.fr

The table below outlines examples of organocatalytic systems used in the synthesis of N-cyanoguanidines.

| Catalyst | Reactants | Product Type | Mechanism/Key Findings | Reference |

| Triethylamine | Carbodiimide, Cyanamide | N,N'-disubstituted cyanoguanidine | Acts as a base to facilitate the addition of cyanamide to the carbodiimide. | researchgate.net |

| Bicyclic Guanidine | (Theoretical Substrate) | Tricyclic Guanidine Analog | The guanidine/guanidinium dyad functions as a Brønsted acid-base and Lewis acid-base catalyst. | academie-sciences.fr |

Advanced Spectroscopic and Structural Characterization of N Cyano N Methoxymethyl Guanidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For N-Cyano-N'-(methoxymethyl)guanidine derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of atomic connectivity and electronic environments.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for mapping the proton and carbon frameworks of a molecule. For a compound such as this compound, the chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum would be expected to show distinct signals for the methoxymethyl group, including the methyl protons (O-CH₃) and the methylene (B1212753) protons (N-CH₂-O), as well as signals for the protons attached to the guanidine (B92328) nitrogen atoms (N-H). The integration of these signals provides a ratio of the number of protons in each unique environment.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Key signals would include those for the methoxy (B1213986) carbon, the methylene carbon, the guanidine carbon, and the cyano carbon. The chemical shift of the guanidine carbon is particularly sensitive to the substitution pattern and the electronic effects of the attached groups.

Hypothetical NMR Data for this compound

Disclaimer: The following data is hypothetical and illustrative, based on typical chemical shifts for similar functional groups, as specific experimental data for this compound is not available in the searched literature.

Interactive Data Table: Hypothetical ¹H NMR Data (in DMSO-d₆)

| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH₃ | 3.30 | Singlet | 3H |

| N-CH₂-O | 4.80 | Doublet | 2H |

| Guanidine N-H | 7.50-8.50 | Broad Singlets | 2H |

Interactive Data Table: Hypothetical ¹³C NMR Data (in DMSO-d₆)

| Peak Assignment | Chemical Shift (δ, ppm) |

| O-CH₃ | 56.0 |

| N-CH₂-O | 75.0 |

| C≡N | 118.0 |

| Guanidine C | 160.0 |

¹⁵N NMR Investigations of Electronic Structure and Tautomerism

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the guanidine core, offering deep insights into electronic structure and tautomeric equilibria. Guanidines can exist in different tautomeric forms, and the presence of the electron-withdrawing cyano group makes the position of the double bond and protons a subject of interest. Studies on N-aryl-N'-cyanoguanidines have demonstrated that the structure with the C=N bond conjugated with the cyano group is favored. psu.edu

The chemical shifts of the nitrogen atoms in the guanidine moiety and the cyano group are highly sensitive to their hybridization state (sp² vs. sp³) and their involvement in hydrogen bonding. For instance, in related N-aryl-N'-cyanoguanidines, distinct signals are observed for the -CN, -NH-, =N-, and -NH₂ nitrogens, allowing for an unambiguous assignment of the predominant tautomeric form in solution. psu.edu The study of ¹⁵N-enriched samples can further aid in these assignments through the observation of ¹⁵N-¹H coupling constants. psu.edu

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. columbia.edumdpi.com For this compound, an HSQC spectrum would show correlations between the methoxy protons and the methoxy carbon, as well as between the methylene protons and the methylene carbon. This provides an unambiguous link between the ¹H and ¹³C signals for these groups. columbia.edumdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise three-dimensional picture of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Bond Geometries

A single-crystal X-ray diffraction analysis of a suitable crystal of an this compound derivative would yield precise atomic coordinates. From these, accurate bond lengths and angles can be determined. For example, in the related compound N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the N-C and C≡N bond lengths of the cyano group were found to be 1.323(5) Å and 1.140(5) Å, respectively, with a nearly linear N-C-N angle of 176.5°. mdpi.com Similar analysis of this compound would reveal the planarity of the guanidine core and the conformation of the methoxymethyl substituent relative to the rest of the molecule.

Hypothetical Bond Length Data for this compound

Disclaimer: The following data is hypothetical and illustrative, based on typical bond lengths for similar functional groups from related structures, as specific experimental data for this compound is not available in the searched literature.

Interactive Data Table: Hypothetical Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| Guanidine C-N | 1.34 - 1.38 |

| Guanidine C=N | ~1.30 |

| N-C (cyano) | ~1.32 |

| C≡N | ~1.15 |

| N-CH₂ | ~1.45 |

| CH₂-O | ~1.42 |

| O-CH₃ | ~1.43 |

Impact of Substituents on Tautomeric Forms in the Solid State

The tautomerism of guanidine derivatives is a critical aspect influencing their chemical and biological activities. In the solid state, the predominant tautomeric form is dictated by a combination of the electronic properties of the substituents and the intermolecular hydrogen bonding network within the crystal lattice. mdpi.com

A study of N,N'-substituted guanidines, where one substituent is a 4,6-dimethylpyrimidyl group and the other is varied, provides significant insight into these structural preferences. The investigation revealed that the electronic nature of the variable substituent plays a pivotal role in determining the geometry of the guanidine core. mdpi.com

When guanidines are substituted with amines that have a pKa greater than 3.8, they crystallize in a cis-trans conformation. In this arrangement, the shorter C=N double bond is directed towards the pyrimidyl unit. mdpi.com However, a switch in the tautomeric form is observed when more electron-deficient aniline (B41778) substituents are introduced, specifically those derived from amines with a pKa below 3.2. These derivatives adopt a cis-cis geometry in the solid phase, with the shorter C=N bond oriented towards the aniline moiety. mdpi.com

This shift in tautomeric preference is attributed to the interplay between the electron-donating or -withdrawing character of the substituents and the optimization of hydrogen bonding interactions within the crystal structure. mdpi.com The steric bulk of the substituents can also introduce significant structural changes. For instance, the incorporation of chiral or secondary amines can lead to multiple molecules in the asymmetric unit and considerable twisting of the core structure. mdpi.com

Table 1: Tautomeric Forms of N,N'-Substituted Guanidines in the Solid State

| Substituent Amine pK_a | Predominant Tautomeric Form | C=N Bond Orientation |

| > 3.8 | cis-trans | Towards pyrimidyl unit |

| < 3.2 | cis-cis | Towards aniline unit |

This table illustrates the influence of the substituent's electronic properties on the observed tautomeric form in the solid state, as determined by X-ray crystallography. mdpi.com

Vibrational (IR, Raman) and Mass Spectrometry for Molecular Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, alongside mass spectrometry, provides a comprehensive approach to the molecular confirmation and characterization of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.comnih.gov IR spectroscopy is particularly sensitive to vibrations of polar functional groups that induce a change in the dipole moment, such as N-H and C=O stretching. nih.govnih.gov In contrast, Raman spectroscopy is more effective for analyzing symmetric vibrations and non-polar bonds, like C=C and C-S, which involve a change in polarizability. nih.govnih.gov The combination of both methods offers a more complete vibrational fingerprint of the molecule. nih.gov

For cyanoguanidine derivatives, IR spectroscopy is instrumental in identifying the characteristic vibrational bands associated with specific functional groups. For instance, the presence of N-H, C≡N (cyano), C=N (imine), and C-O-C (ether) groups can be confirmed by their distinct absorption frequencies. researchgate.net

Table 2: General IR Absorption Regions for Functional Groups in Cyanoguanidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3500 - 3300 |

| C≡N | Stretching | 2260 - 2220 |

| C=N | Stretching | 1690 - 1640 |

| C-O-C | Asymmetric Stretching | 1260 - 1000 |

This table provides a generalized overview of expected IR absorption regions for the key functional groups present in this compound and related structures.

Raman spectroscopy complements this by providing information on the skeletal structure and symmetric vibrations. sepscience.comnih.gov The analysis of both IR and Raman spectra allows for a detailed structural elucidation and confirmation of the molecular identity. cardiff.ac.uk

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov Under electron ionization (EI), molecules are fragmented in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

For N-substituted guanidines, mass spectrometry can confirm the molecular ion peak, which corresponds to the molecular weight of the parent compound. The fragmentation patterns can reveal the nature of the substituents and their connectivity. For example, the fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids often results in the formation of characteristic alkylnitrilium cations. nih.gov While specific fragmentation data for this compound is not detailed in the provided context, general principles suggest that fragmentation would likely involve cleavage of the methoxymethyl groups and fragmentation of the guanidine core. nih.govnist.gov

The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library which can be a valuable resource for comparing the experimentally obtained mass spectrum of a compound with a reference spectrum for identification purposes. nist.gov

Theoretical and Computational Chemistry Studies on N Cyano N Methoxymethyl Guanidine Systems

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations offer a powerful lens through to understand the intrinsic properties of N-Cyano-N'-(methoxymethyl)guanidine at the atomic level. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the molecule's electronic environment and energetic landscape.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a complex interplay of resonance and inductive effects. The guanidine (B92328) core is known for its strong electron-donating ability due to the delocalization of lone pairs from the three nitrogen atoms. However, the presence of the electron-withdrawing cyano (-CN) group significantly modulates this electronic distribution.

Computational studies on analogous N-cyanoguanidine systems reveal a substantial charge delocalization across the N-C(N)-N backbone. The cyano group, through its strong negative inductive and mesomeric effects, withdraws electron density from the guanidine moiety. This withdrawal is particularly pronounced at the nitrogen atom to which the cyano group is directly attached.

DFT calculations on related systems suggest that the inductive withdrawal is the dominant effect of such alkoxy groups on adjacent nitrogen atoms. This leads to a modification of the bond lengths and angles within the guanidine core compared to unsubstituted guanidine. The C-N bonds within the guanidine moiety are expected to exhibit partial double bond character due to resonance, a feature that is influenced by the electronic demands of the substituents.

A molecular electrostatic potential (MEP) map would likely show regions of high negative potential around the cyano nitrogen and the oxygen atom of the methoxymethyl group, indicating their roles as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms on the guanidine nitrogens would exhibit positive potential, marking them as hydrogen bond donors.

Tautomerism and Isomerization Pathways

This compound can exist in several tautomeric forms due to the migration of protons among the nitrogen atoms of the guanidine core. The primary tautomeric equilibrium involves the imino and amino forms. Computational studies on similar N-substituted cyanoguanidines and nitroguanidines have shown that the relative stability of these tautomers is highly dependent on the electronic nature of the substituents and the surrounding environment (gas phase vs. solvent). researchgate.netmdpi.com

For this compound, at least two principal tautomers can be considered:

Tautomer A: The double bond is between the central carbon and the nitrogen bearing the cyano group.

Tautomer B: The double bond is between the central carbon and the nitrogen bearing the methoxymethyl group.

DFT calculations on related N,N'-substituted guanidines have indicated that the tautomer where the double bond is directed towards the more electron-withdrawing substituent can be more stable. mdpi.com In this case, the cyano group is strongly electron-withdrawing, which would favor the localization of the double bond towards its nitrogen atom. However, the methoxymethyl group also influences the electronic environment.

The energy barrier for the interconversion between these tautomers is a critical factor. Theoretical studies on dicyandiamide (B1669379) (cyanoguanidine) have shown that the barrier for imine isomerization can be significant. wayne.edu For this compound, the isomerization pathway would likely involve a transition state with a partial breaking and forming of N-H and C=N bonds, potentially facilitated by intramolecular proton transfer or by solvent molecules in a condensed phase. The relative Gibbs free energies of the tautomers and the transition states connecting them determine the equilibrium populations and the kinetics of their interconversion.

| Tautomer/Isomer | Key Structural Feature | Predicted Relative Stability |

| Tautomer A | C=N-CN | Potentially more stable due to electron withdrawal by the cyano group. |

| Tautomer B | C=N-CH₂OCH₃ | Potentially less stable. |

| Rotational Isomers | Rotation around C-N and N-CH₂ bonds. | Multiple conformers with varying energies are expected. |

Reaction Mechanism Predictions and Energetics

One relevant area of study is the reaction of N-cyanoguanidines with nucleophiles. The central carbon of the guanidine core is electrophilic and susceptible to nucleophilic attack. The reaction mechanism for the addition of an amine to a cyanoguanidine typically proceeds via a nucleophilic addition to the central carbon, followed by elimination of a leaving group or rearrangement. DFT calculations can model the entire reaction pathway, identifying key intermediates and transition states.

For instance, the nitrosation of N,N'-dimethyl-N''-cyanoguanidine has been studied, and the mechanism was found to be similar to that of amides and ureas. This suggests that reactions at the nitrogen atoms are also possible. The energetics of such a reaction, including the activation energy, can be calculated to predict the reaction rate. The calculated activation energy for the first dehydration step in the reaction between aminoguanidine (B1677879) and methylglyoxal (B44143) was found to be 12.65 kcal/mol, indicating this to be the rate-determining step. labshake.com

The table below presents hypothetical energetic data for a representative reaction, such as the addition of an amine, based on typical values from computational studies of similar systems.

| Reaction Step | Description | Estimated ΔG (kcal/mol) |

| 1 | Nucleophilic attack of amine on the guanidine carbon. | -5 to -10 |

| 2 | Formation of tetrahedral intermediate. | Transition State: +15 to +25 |

| 3 | Elimination of a leaving group. | -10 to -20 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis

The presence of several single bonds in this compound allows for considerable conformational flexibility. Rotation around the C-N and N-CH₂ bonds can lead to various spatial arrangements of the cyano and methoxymethyl groups relative to the guanidine plane.

Molecular mechanics and molecular dynamics simulations can be employed to explore the potential energy surface and identify the most stable conformers. These studies often reveal a complex landscape with multiple local energy minima corresponding to different rotational isomers (rotamers).

For related N-acylguanidines, it has been shown that out of eight possible conformations, only two are predominantly populated in solution. The conformational preferences are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. The strength and number of intermolecular interactions with solvent molecules or other species can also significantly influence the conformational equilibrium and the rates of exchange between different conformers.

Intermolecular Hydrogen Bonding and Solvation Effects

The N-H groups of the guanidine moiety in this compound are effective hydrogen bond donors, while the nitrogen atoms of the guanidine and cyano groups, as well as the oxygen atom of the methoxymethyl group, can act as hydrogen bond acceptors. These interactions play a crucial role in the condensed-phase behavior of the molecule.

Molecular dynamics simulations in explicit solvent (e.g., water) can provide a detailed picture of the solvation shell around the molecule. These simulations can reveal the preferred sites for hydrogen bonding with solvent molecules and the average number of hydrogen bonds formed. The solvent can also mediate intramolecular interactions, for example, by forming bridges between different functional groups.

The stability of different tautomers and conformers can be significantly affected by the solvent. Polar solvents are likely to stabilize more polar tautomers and conformers through favorable dipole-dipole interactions and hydrogen bonding. Computational studies often use implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to account for these effects. It has been shown that for systems with strong intermolecular hydrogen bonding capabilities, the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental observations. semanticscholar.org

| Interaction Type | Donor/Acceptor Site | Significance |

| Hydrogen Bond Donor | N-H groups | Strong interactions with solvent and other molecules. |

| Hydrogen Bond Acceptor | Guanidine Nitrogens | Key sites for interaction with protic solvents. |

| Hydrogen Bond Acceptor | Cyano Nitrogen | Contributes to the overall polarity and interaction profile. |

| Hydrogen Bond Acceptor | Methoxymethyl Oxygen | Influences solvation and potential for intramolecular interactions. |

pKa Prediction and Basicity Studies

Theoretical and computational chemistry provides powerful tools to predict the acidity and basicity of molecules through the calculation of pKa values. These methods are crucial for understanding the behavior of compounds in various chemical environments. For N-substituted cyanoguanidines, such as this compound, these studies can elucidate the influence of different substituents on the electron distribution and proton affinity of the guanidine core.

Computational approaches, particularly those based on Density Functional Theory (DFT), are frequently employed to model the protonation and deprotonation processes. nih.govmdpi.comresearchgate.netnih.gov These calculations often involve sophisticated solvation models to simulate the aqueous environment in which pKa is experimentally measured. nih.govnih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to represent the solvent. nih.govresearchgate.net

The basicity of guanidine derivatives is a subject of considerable interest, with many exhibiting "superbasic" properties. researchgate.net However, the introduction of a cyano group drastically alters these characteristics. The methoxymethyl substituent on the N' position of this compound would also influence its basicity, though to a lesser extent than the cyano group. The oxygen atom in the methoxymethyl group could potentially engage in intramolecular hydrogen bonding in the protonated form, which could stabilize the conjugate acid and thus slightly increase the basicity compared to an unsubstituted cyanoguanidine. However, without specific computational data, the exact quantitative effect remains speculative.

To provide a more concrete understanding of the basicity of this compound, dedicated theoretical studies would be required. Such research would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of both the neutral molecule and its possible protonated forms would be optimized to find their most stable conformations.

Protonation Site Analysis: Calculations would determine the most likely site of protonation among the different nitrogen atoms in the molecule.

Free Energy Calculations: The Gibbs free energies of the neutral molecule and its most stable protonated form would be calculated in a simulated aqueous environment.

pKa Calculation: The pKa would then be derived from the calculated free energy difference of the acid-base reaction.

The results of such a study could be presented in a data table, as shown hypothetically below.

Table 1: Hypothetical Calculated pKa Values for this compound and Related Compounds

| Compound | Computational Method | Calculated pKa |

| This compound | DFT/B3LYP/6-31G* (PCM) | Not Available |

| Cyanoguanidine | DFT/B3LYP/6-31G* (PCM) | Not Available |

| Cimetidine (B194882) (cyanoguanidine moiety) | Experimental | ~ 0 core.ac.uk |

Table 2: Hypothetical Calculated Proton Affinities for this compound

| Protonation Site | Gas-Phase Proton Affinity (kJ/mol) | Aqueous-Phase Proton Affinity (kJ/mol) |

| N (cyano group) | Not Available | Not Available |

| N' (methoxymethyl) | Not Available | Not Available |

| N'' (unsubstituted) | Not Available | Not Available |

Without dedicated research, a detailed and authoritative discussion on the pKa and basicity of this compound remains an open area for investigation.

Advanced Applications and Research Directions in Organic Synthesis

Role as Catalysts and Ligands in Organic Transformations

The inherent properties of the guanidine (B92328) moiety form the basis for the catalytic potential of N-Cyano-N'-(methoxymethyl)guanidine. Guanidines are recognized for their strong basicity and their capacity to act as effective ligands.

Organocatalysis and Asymmetric Catalysis

Guanidine derivatives are powerful organocatalysts, primarily functioning as strong Brønsted bases. researchgate.net Their catalytic activity often involves proton transfer, which activates substrates in a reaction. researchgate.net Furthermore, their ability to form stable hydrogen bonds allows them to act as hydrogen-bond-donor catalysts. researchgate.netnih.gov

In the field of asymmetric catalysis, chiral guanidine structures are employed to control the stereochemical outcome of reactions, making them valuable tools for synthesizing enantiomerically pure compounds. fao.org While specific research on this compound as an organocatalyst is not extensively documented, its guanidine core suggests it could be a candidate for such applications. The electronic properties of the cyano and methoxymethyl substituents would influence its basicity and catalytic activity.

Enhancement of Transition Metal Catalysis

Guanidines are highly effective N-donor ligands for coordinating with a wide range of transition metals. fao.orgsemanticscholar.org The resulting metal-guanidine complexes are utilized as catalysts in numerous organic reactions. semanticscholar.orgresearchgate.net A key advantage of guanidine-type ligands is that their electronic and steric properties can be finely tuned by modifying the substituents on the guanidine nitrogen atoms. fao.orgsemanticscholar.org This modulation directly impacts the coordination ability of the ligand and the subsequent catalytic activity of the metal complex, allowing for control over the chemo-, regio-, and enantioselectivity of a transformation. semanticscholar.org

The this compound molecule can act as a ligand, where its specific substituents would play a crucial role in defining the stability and reactivity of the corresponding metal catalyst. nih.gov This opens avenues for its use in developing novel catalytic systems for reactions like polymerization and cross-coupling. semanticscholar.orgresearchgate.net

Versatility as Synthetic Intermediates and Building Blocks

The combination of a reactive cyano group and a versatile guanidine structure makes this compound a valuable synthetic intermediate.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals and functional materials, and their synthesis is a major focus of organic chemistry. mdpi.comnih.gov Cyanoguanidines serve as important building blocks for these structures. The reaction of the cyano group with other functionalities, often through intramolecular cyclization or condensation with other reagents, provides a direct route to various heterocyclic systems. For example, the reaction of ortho-substituted anilines with cyanoguanidine can lead to guanidino-heterocycles through subsequent condensation. nih.gov The structural framework of this compound makes it a promising precursor for creating more complex, functionalized heterocyclic molecules. ontosight.ai

Synthesis of Polysubstituted Guanidines and Biguanides

One of the most well-established applications of cyanoguanidine derivatives is in the synthesis of biguanides. beilstein-journals.org The addition of amines to the cyano group of a cyanoguanidine is a primary and direct method for forming the biguanide (B1667054) core. nih.govscholaris.ca This reaction is versatile, allowing for the synthesis of a wide array of substituted biguanides by varying the starting amine and the substituents on the cyanoguanidine. scholaris.ca

The process typically requires activation of the cyanoguanidine's nitrile group, which can be achieved under various conditions, including:

Heating with Amine Hydrochlorides: The direct fusion of a cyanoguanidine with an amine salt at high temperatures is a classic method. nih.govbeilstein-journals.org

Acidic Conditions: Using acids like hydrochloric acid protonates the nitrile group, facilitating nucleophilic attack by an amine. scholaris.ca

Metal Salts: Copper salts have been used historically to facilitate the reaction, often in aqueous solutions. nih.govbeilstein-journals.org

Microwave Irradiation: Modern methods utilize microwave heating to shorten reaction times and improve tolerance for various functional groups. scholaris.ca

The addition of amines to cyanoguanidines is considered an efficient approach due to its high atom economy and the ready availability of the starting materials. beilstein-journals.org

Table 1: Selected Methods for Biguanide Synthesis from Cyanoguanidines

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Cyanoguanidine + Primary Amine | Refluxing water, CuCl₂ | N¹-monoalkylbiguanides | nih.gov |

| Cyanoguanidine + Amine Hydrochloride | Direct fusion, 135–165 °C | Substituted biguanides | beilstein-journals.org |

| Cyanoguanidine + Substituted Anilines/Benzylamines | Microwave irradiation, various solvents | N¹,N⁵-disubstituted biguanides | scholaris.ca |

| N-Aryl-N'-cyanoguanidine + Piperazine | Methanol (B129727), 120 °C, Microwave | N¹,N⁵-disubstituted biguanides | nih.gov |

| Substituted Cyanoguanidine + Amine Hydrochloride | Refluxing 1-butanol | Alkylbis-biguanide dihydrochlorides | scholaris.ca |

Exploration in Materials Science Research

The application of guanidine-containing compounds in materials science is a growing area of research. ontosight.ai The properties that make them useful in catalysis—strong basicity, charge delocalization, and hydrogen-bonding capability—are also valuable for designing new materials. nih.gov Guanidinium (B1211019) cations, formed by protonating the guanidine group, are particularly stable and can be incorporated into polymers or larger molecular frameworks to influence properties like ion conductivity or surface interactions. While specific studies focusing on incorporating this compound into materials are still emerging, its functional groups offer clear potential for creating novel polymers or functional surfaces. ontosight.ai

Design of Energetic Materials

The field of energetic materials seeks to develop compounds that can release large amounts of energy in a rapid, controlled manner. Key characteristics for these materials include a high density, a positive heat of formation, and a favorable oxygen balance to ensure efficient combustion. nih.govwiley-vch.de High-energy density materials (HEDMs) are of particular interest, and their performance is often linked to high nitrogen content and molecular density. nih.govscielo.br

This compound possesses several features that suggest its potential as a component or precursor in energetic materials:

High Nitrogen Content: The guanidine backbone is inherently rich in nitrogen. The presence of the cyano group further increases the nitrogen content of the molecule. High nitrogen content is a desirable trait for energetic materials as it often leads to the formation of stable dinitrogen (N₂) gas upon decomposition, a process that releases a significant amount of energy.

Energetic Functional Groups: Both the guanidinium cation and the cyano group are considered "energetic" functionalities that contribute to a positive heat of formation.

Density: While the density of this compound has not been experimentally reported, the planar nature of the N-cyanoguanidine core could promote efficient crystal packing, a critical factor for achieving the high densities required for advanced energetic performance. nih.gov

The performance of energetic materials is often compared to established compounds like RDX and HMX. scielo.br The potential of this compound would depend on its detonation properties, which are influenced by its density and heat of formation.

Table 1: Comparison of Elemental Composition

| Compound | Molecular Formula | % Nitrogen (by mass) |

|---|---|---|

| This compound | C₄H₈N₄O | 43.73% |

| RDX | C₃H₆N₆O₆ | 37.84% |

| HMX | C₄H₈N₈O₈ | 37.84% |

This table provides a theoretical comparison based on molecular formulas. The utility of a compound as an energetic material depends on a wide range of factors beyond elemental composition, including detonation velocity and sensitivity.

Future research would be required to synthesize this compound and measure its fundamental energetic properties, such as density, heat of formation, and sensitivity to impact and friction, to validate its potential in this field.

Incorporation into Smart Materials

Smart materials are materials that respond to external stimuli, such as changes in pH, temperature, or light, by altering their properties. The functional groups within this compound could potentially be leveraged for the design of such materials.

pH-Responsive Behavior: The guanidine group is strongly basic and becomes protonated in acidic conditions to form a stable guanidinium cation. This property could be exploited to create pH-responsive polymers. If this compound were incorporated as a pendant group on a polymer backbone, changes in pH could alter the polymer's charge, leading to conformational changes, swelling or deswelling in hydrogels, or controlled release of an encapsulated substance.

Coordination and Binding: The nitrogen atoms in the guanidine and cyano groups can act as ligands, coordinating with metal ions. This suggests potential applications in designing sensors or sequestration agents for specific metals. For instance, a polymer functionalized with this compound might selectively bind to certain metal ions, leading to a detectable optical or electrochemical signal. Research on other guanidine derivatives has noted the ability of the imino nitrogen to form ligands with ions like sodium, enhancing ion conductivity in materials such as gel polymer electrolytes. researchgate.net

Precursor for Complex Structures: The methoxymethyl group can act as a protecting group for an N-H functionality. Its cleavage can reveal a reactive site, allowing for further chemical modifications. This suggests that this compound could be incorporated into a material and later modified in situ to alter the material's properties on demand.

While no specific studies on the incorporation of this compound into smart materials have been published, the chemical nature of its functional groups provides a strong theoretical basis for its potential in creating novel responsive systems.

Emerging Synthetic Methodologies and Future Perspectives

The synthesis of substituted guanidines is a well-established area of organic chemistry, with numerous methods available. researchgate.netnih.gov The preparation of this compound would likely draw upon these existing strategies, which often involve the guanylation of an amine. prepchem.com

A plausible synthetic route could involve the reaction of methoxyamine with a suitable N-cyanated electrophile. Key methodologies that could be adapted for the synthesis of this compound are summarized below.

Table 2: Potential Synthetic Methodologies for this compound

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Guanylation with Cyanamide (B42294) | Methoxyamine, Cyanamide, Sc(OTf)₃ | A scandium(III) triflate-catalyzed reaction of an amine with cyanamide in water offers a green and direct approach to guanidine synthesis. | nih.gov |

| From S-Methylisothiourea | N-Cyano-S-methylisothiourea, Methoxyamine | A common method involves the reaction of an amine with a pre-formed N-cyano-S-methylisothiourea, which displaces the methylthio group to form the desired guanidine. Syntheses of other complex guanidines have been achieved this way. | prepchem.com |

| From Dithioimidocarbonate | Methoxyamine, Dimethyl N-cyanodithioimidocarbonate | This method involves reacting an amine with dimethyl N-cyanodithioimidocarbonate, followed by treatment with a second amine, providing a stepwise route to unsymmetrically substituted guanidines. | prepchem.com |

| Transition Metal-Catalyzed Synthesis | Varies (e.g., azides, isonitriles, amines with Pd catalyst) | Modern methods utilize transition metal catalysts, such as palladium, to facilitate the construction of the guanidine core from various precursors, often with high efficiency and functional group tolerance. | researchgate.net |

Future Perspectives:

The future of research on this compound is contingent on its successful synthesis and characterization. The immediate priority is to apply one of the established synthetic methodologies to produce the compound in sufficient purity and quantity for analysis.

Once isolated, future research should focus on:

Full Characterization: Comprehensive spectroscopic (NMR, IR) and physical (melting point, density) analysis to establish a baseline for the compound's properties.

Energetic Properties Evaluation: Experimental determination of its heat of formation, density, and sensitivity to stimuli (impact, friction, electrostatic discharge) to assess its viability as an energetic material.

Smart Material Integration: Investigating its incorporation into polymer backbones and studying the responsiveness of the resulting materials to stimuli like pH.

Exploration of Derivatives: The methoxymethyl group could be replaced with other functionalities to tune the compound's properties for specific applications, building upon the foundational knowledge gained from the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.